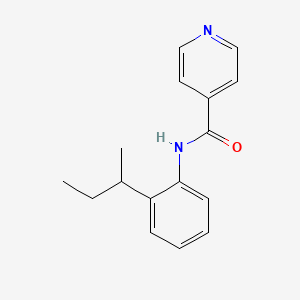![molecular formula C16H23N3O4S B4183922 N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}tetrahydro-2-furancarboxamide](/img/structure/B4183922.png)
N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}tetrahydro-2-furancarboxamide
Übersicht
Beschreibung
N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}tetrahydro-2-furancarboxamide, also known as PMSF, is a widely used serine protease inhibitor. It has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and molecular biology.
Wirkmechanismus
N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}tetrahydro-2-furancarboxamide inhibits serine proteases by irreversibly binding to the active site of the enzyme. It forms a covalent bond with the serine residue in the active site, thereby blocking the enzyme's ability to cleave peptide bonds. This compound is highly specific to serine proteases and does not inhibit other types of proteases.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In addition to its role as a protease inhibitor, this compound has been shown to inhibit the activity of phospholipase A2, an enzyme involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}tetrahydro-2-furancarboxamide is its specificity for serine proteases. This allows researchers to selectively inhibit these enzymes without affecting other cellular processes. Additionally, this compound is relatively inexpensive and easy to use, making it a popular choice for many researchers.
However, there are also some limitations to the use of this compound in lab experiments. One of the main limitations is its irreversibility. Once this compound binds to the active site of a serine protease, the enzyme is permanently inactivated. This can make it difficult to study the kinetics of protease activity. Additionally, this compound can be toxic to cells at high concentrations, which can limit its use in some experiments.
Zukünftige Richtungen
There are a number of potential future directions for research involving N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}tetrahydro-2-furancarboxamide. One area of interest is the development of new protease inhibitors with improved specificity and reversibility. Another area of interest is the study of the physiological effects of this compound, particularly its potential role in inflammation and neurodegenerative diseases. Finally, there is also potential for the use of this compound in therapeutic applications, such as the treatment of cancer or Alzheimer's disease.
Conclusion
In conclusion, this compound is a widely used serine protease inhibitor with a range of potential applications in scientific research. Its specificity and ease of use make it a popular choice for many researchers, although its irreversibility and potential toxicity can limit its use in some experiments. There are a number of potential future directions for research involving this compound, including the development of new protease inhibitors and the study of its physiological effects.
Wissenschaftliche Forschungsanwendungen
N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}tetrahydro-2-furancarboxamide is commonly used in scientific research as a serine protease inhibitor. It is particularly useful in the study of protein purification and characterization, as it can prevent the degradation of target proteins by proteases. This compound can also be used to inhibit proteases in cell lysates, allowing for the isolation of intact proteins for further analysis.
Eigenschaften
IUPAC Name |
N-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]oxolane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4S/c1-18-8-10-19(11-9-18)24(21,22)14-6-4-13(5-7-14)17-16(20)15-3-2-12-23-15/h4-7,15H,2-3,8-12H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYKQXPJFWCBXKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]isonicotinamide](/img/structure/B4183842.png)
![2-[(5-chloro-2-methoxybenzoyl)amino]-N-cyclopentyl-3-thiophenecarboxamide](/img/structure/B4183851.png)
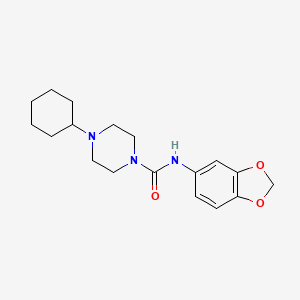
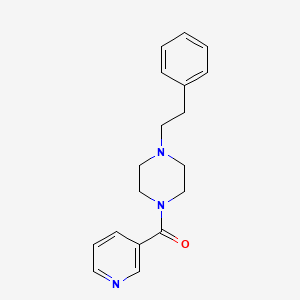
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-ethoxybenzamide](/img/structure/B4183883.png)
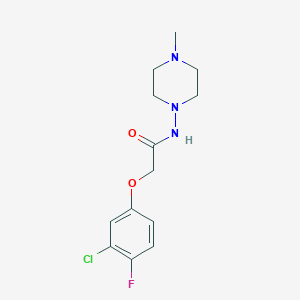
![5-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-3-isoxazolecarboxamide](/img/structure/B4183901.png)
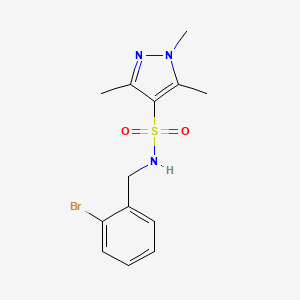
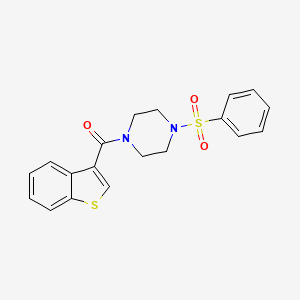
![2-oxo-N-[4-(1-piperidinylcarbonyl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B4183915.png)
![5-methyl-4-phenyl-N-[4-(1-piperidinylcarbonyl)phenyl]-3-thiophenecarboxamide](/img/structure/B4183923.png)
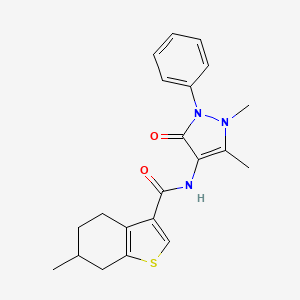
![1-[(5-chloro-2-thienyl)sulfonyl]-4-[(5-ethyl-2-thienyl)carbonyl]piperazine](/img/structure/B4183941.png)
